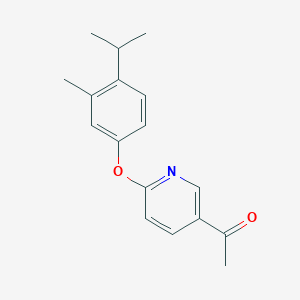

5-ACetyl-2-(4-isopropyl-3-methylphenoxy) pyridine

Description

BenchChem offers high-quality 5-ACetyl-2-(4-isopropyl-3-methylphenoxy) pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ACetyl-2-(4-isopropyl-3-methylphenoxy) pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[6-(3-methyl-4-propan-2-ylphenoxy)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-11(2)16-7-6-15(9-12(16)3)20-17-8-5-14(10-18-17)13(4)19/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTDIMJFWBHHAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(=O)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pharmacophore Frontier: 5-Acetyl-2-Phenoxypyridine Derivatives

Technical Guide & Literature Review

Executive Summary

The 5-acetyl-2-phenoxypyridine scaffold (IUPAC: 1-(6-phenoxypyridin-3-yl)ethanone) represents a privileged structure in modern medicinal and agrochemical chemistry. It serves as a critical bifurcation point: a robust intermediate that grants access to both Type II kinase inhibitors (c-Met, BTK) and high-potency protoporphyrinogen oxidase (PPO) inhibiting herbicides .[1]

This guide deconstructs the scaffold's synthetic architecture, detailing the electron-governed reactivity that makes it accessible, and maps its divergence into three distinct therapeutic and industrial classes.

Part 1: Synthetic Architecture

The utility of 5-acetyl-2-phenoxypyridine lies in its "push-pull" electronic structure.[1] The pyridine ring is electron-deficient, a property significantly amplified by the acetyl group at the C5 position.

1.1 The Activation Mechanism (SNAr)

The primary route to this scaffold is the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-acetylpyridine with substituted phenols.

-

Why it works: The acetyl group at C5 is a strong electron-withdrawing group (EWG). Through resonance, it stabilizes the anionic Meisenheimer intermediate formed when the phenoxide nucleophile attacks the C2 position.

-

The Halogen Choice: While 2-fluoro-5-acetylpyridine reacts faster, the 2-chloro analog is the industrial standard due to the optimal balance of cost and reactivity. The activation provided by the C5-acetyl is sufficient to overcome the weaker leaving group ability of chloride compared to fluoride.

1.2 Core Synthesis Protocol

-

Reaction: 2-chloro-5-acetylpyridine + Ar-OH → 5-acetyl-2-(Ar-O)-pyridine + HCl[1]

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or DMSO (Polar aprotic solvents are required to solvate the cation and leave the phenoxide anion "naked" and reactive).

-

Temperature: 80–100°C.[1]

Figure 1.1: The SNAr mechanism driven by the C5-acetyl electron withdrawal.

Part 2: Divergent Applications (The "Why")

Once synthesized, the 5-acetyl-2-phenoxypyridine core acts as a "warhead precursor."[1] The acetyl group is rarely the final motif; it is a handle for functionalization.

Pathway A: Agrochemicals (PPO Inhibitors)

In the agrochemical sector, this scaffold is a bioisostere of diphenyl ethers (e.g., oxyfluorfen).

-

Mechanism: These compounds inhibit Protoporphyrinogen Oxidase (PPO), leading to the accumulation of protoporphyrin IX, which generates toxic singlet oxygen upon light exposure, destroying plant cell membranes.[1]

-

Structural Modification: The C5-acetyl group is often converted into an oxime ether or condensed with hydrazine to form isoxazolines or pyrazoles .

-

Key Insight: Substituents on the phenoxy ring (e.g., 2,4-dichloro or 4-trifluoromethyl) are critical for lipophilicity and uptake into the weed leaf cuticle.[1]

Pathway B: Kinase Inhibitors (c-Met / BTK)

In oncology, the phenoxypyridine moiety serves as a hinge-binding motif or a hydrophobic pocket occupant.[1]

-

Target: c-Met (Hepatocyte growth factor receptor) and BTK (Bruton's Tyrosine Kinase).

-

Structural Modification: The acetyl group is typically subjected to reductive amination to attach solubilizing groups (e.g., piperazines, morpholines).[1] This "tail" extends into the solvent-exposed region of the kinase ATP-binding pocket, improving solubility and pharmacokinetic properties.

Pathway C: P2X3 Antagonists (Chronic Cough)

The scaffold is an emerging template for P2X3 receptor antagonists, used to treat refractory chronic cough.

-

Differentiation: Unlike the diaminopyrimidine class (e.g., Gefapixant), phenoxypyridine derivatives offer a different selectivity profile, potentially reducing the taste-disturbance side effects (dysgeusia) associated with P2X2/3 non-selectivity.[1]

Part 3: Experimental Protocols

Protocol 3.1: General Synthesis of 5-Acetyl-2-phenoxypyridine

This protocol is a self-validating system; the color change and TLC progression provide immediate feedback.

Reagents:

-

2-Chloro-5-acetylpyridine (1.0 eq)

-

Substituted Phenol (1.1 eq)

-

Potassium Carbonate (anhydrous, 2.0 eq)[1]

-

DMF (Dimethylformamide), anhydrous (5 mL per mmol substrate)

Step-by-Step:

-

Setup: Charge a round-bottom flask with the phenol and DMF. Add

. Stir at room temperature for 15 minutes. Checkpoint: The mixture should become a suspension; some phenols may cause a slight color change to yellow/orange as the phenoxide forms. -

Addition: Add 2-chloro-5-acetylpyridine in one portion.

-

Reaction: Heat the mixture to 90°C under an inert atmosphere (

). Monitor by TLC (System: 20% Ethyl Acetate in Hexanes).-

Observation: The starting chloride (

) should disappear; the product (

-

-

Workup: Pour the reaction mixture into crushed ice/water (10x volume).

-

Self-Validation: If the product is solid, it will precipitate immediately. If oil, extract with Ethyl Acetate.[1]

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Protocol 3.2: Functionalization - Conversion to Enaminone (Linker Synthesis)

To prepare the scaffold for heterocycle formation (e.g., for PPO inhibitors).

-

Dissolve 5-acetyl-2-phenoxypyridine in DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

-

Reflux at 110°C for 4 hours.

-

Concentrate in vacuo. The resulting enaminone is a versatile intermediate for cyclization with hydrazines or guanidines.

Part 4: Structural-Activity Relationship (SAR) Visualization

The following diagram maps the impact of structural modifications on biological activity.

Figure 4.1: Structural-Activity Relationship (SAR) map detailing the divergent optimization pathways.

Part 5: Data Summary

Table 1: Comparative Reactivity of 5-Substituted-2-Chloropyridines in SNAr

| Substituent at C5 | Electronic Effect | SNAr Reactivity (vs Phenol) | Typical Yield | Application |

| Acetyl (-COCH3) | Strong EWG (Resonance) | High | 85-95% | Versatile Intermediate |

| Nitro (-NO2) | Very Strong EWG | Very High | >95% | Reduction to Aniline required |

| Methyl (-CH3) | Weak EDG | Low | <20% | Requires Pd-Catalysis |

| H (Unsubstituted) | Neutral | Low/Moderate | 30-50% | Requires harsh conditions |

References

-

Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. MDPI / PMC. (2022). Discusses the bioisosteric replacement of diphenyl ethers with phenoxypyridines for herbicidal activity.[2][3]

-

Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent BTK Inhibitors. Int. J. Mol.[1] Sci. (2020). Details the use of the phenoxypyridine scaffold in kinase inhibition and the SAR of the 5-position.

-

Synthesis and Herbicidal Activity of Novel Phenoxypyridine Derivatives. J. Agric. Food Chem.[1] (2025).[4][5][6] Recent work on acylthiourea derivatives of the 5-acetyl-2-phenoxypyridine scaffold.[1]

-

P2X3 Antagonists for Chronic Cough. RxList / Clinical Trials. Overview of the therapeutic class where phenoxy-pyridine analogs (like Gefapixant derivatives) are central.

-

Process for Preparing 1-(6-methylpyridin-3-yl)ethanone Derivatives. Google Patents (US20120232281A1). Industrial synthesis protocols relevant to the acetyl-pyridine core.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 5-Acetyl-2-methoxypyridine | C8H9NO2 | CID 10534837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Beyond the Heterocycle: Strategic Utilization of Novel Pyridine Intermediates in Modern Drug Discovery

Executive Summary

The pyridine ring remains the "benzene of medicinal chemistry," present in over 100 FDA-approved drugs including Nexium, Claritin, and Imbruvica. However, the "low-hanging fruit" of simple pyridine substitution has largely been harvested. Modern drug discovery now demands structural novelty and precise physicochemical tuning .

This guide addresses the technical barriers that have historically limited the use of complex pyridine intermediates—specifically the instability of 2-metallated species and the poor regioselectivity of radical functionalization.[1] We present actionable workflows for utilizing MIDA boronates and C-4 selective Minisci precursors , transforming them from academic curiosities into robust industrial tools.

Strategic Design: The Physicochemical Matrix

Replacing a benzene ring with a pyridine (bioisosterism) is a standard tactic to modulate solubility and metabolic stability. However, the choice of which pyridine isomer and what functionalization pattern to use is often driven by synthetic accessibility rather than optimal design.

Electronic and Lipophilic Tuning

The introduction of the nitrogen atom lowers the LogP (increasing water solubility) and introduces a hydrogen bond acceptor. However, it also creates an electron-deficient π-system, making the ring susceptible to nucleophilic attack and oxidative metabolism.

-

The Metabolic Trap: Unsubstituted pyridines are prone to N-oxidation or oxidation at the C-2 position by CYP450 enzymes.

-

The Solution: Blocking metabolic "soft spots" with trifluoromethyl (-CF3) or difluoromethyl (-CHF2) groups not only prevents metabolism but also modulates the pKa of the pyridine nitrogen, influencing bioavailability.

Decision Matrix Visualization

The following diagram illustrates the logical flow for selecting specific pyridine modifications based on lead compound deficiencies.

Caption: Decision matrix for selecting novel pyridine intermediates based on ADME/Tox liabilities.

Overcoming the "2-Pyridyl Problem": MIDA Boronates

The 2-pyridyl position is privileged in drug design (e.g., Atazanavir) but notoriously difficult to synthesize via cross-coupling.

The Instability Mechanism

2-Pyridyl boronic acids are inherently unstable.[2][3] Upon hydrolysis, they undergo rapid protodeboronation (loss of the boron group) rather than participating in the Suzuki-Miyaura cycle. This is due to the high electronegativity of the nitrogen atom, which facilitates the hydrolytic cleavage of the C-B bond.

The MIDA Solution

N-methyliminodiacetic acid (MIDA) boronates rehybridize the boron atom from sp2 to sp3.[4] This closes the p-orbital, rendering the boron species unreactive toward hydrolysis and transmetallation until "released" under specific conditions. This allows for the storage, purification, and use of 2-pyridyl species that were previously inaccessible.[2]

Table 1: Stability and Yield Comparison

| Feature | 2-Pyridyl Boronic Acid | 2-Pyridyl MIDA Boronate |

| Bench Stability | < 24 Hours (Rapid Decomposition) | > 6 Months (Air Stable Solid) |

| Chromatography | Decomposes on Silica | Silica Gel Compatible |

| Suzuki Yield | < 10% (Protodeboronation dominant) | > 80% (Slow-release mechanism) |

| Atom Economy | Low (Excess reagent required) | High (Stoichiometric usage) |

Regioselective Precision: Advanced Minisci Reactions

Classical Minisci reactions (radical alkylation of heterocycles) are powerful but often suffer from poor regioselectivity, producing mixtures of C-2 and C-4 isomers.[1]

The C-4 Selective Breakthrough

Recent advances, particularly those pioneered by the Baran and MacMillan labs, have introduced "innate" C-H functionalization strategies. By utilizing specific blocking groups or radical precursors (such as carboxylic acids in decarboxylative couplings), researchers can now achieve high C-4 selectivity.[5]

Mechanism Highlight: The use of a maleate-derived blocking group on the pyridine nitrogen activates the ring and sterically directs the incoming radical to the C-4 position.

Caption: Generalized workflow for C-4 selective Minisci alkylation.

Experimental Protocols

The following protocols represent validated, high-integrity workflows for synthesizing and utilizing these novel intermediates.

Protocol A: Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate

Target: Synthesis of 2-Arylpyridines from unstable boron species.

Materials:

-

2-Pyridyl MIDA boronate (1.0 equiv)

-

Aryl Chloride/Bromide (1.0 equiv)[6]

-

Pd2(dba)3 (1.5 mol%)[6]

-

XPhos (6 mol%)[6]

-

Cu(OAc)2 (50 mol%)[6]

-

K2CO3 (5.0 equiv)[6]

-

Solvent: DMF/IPA (4:1 ratio)[6]

Step-by-Step Methodology:

-

Setup: In a glovebox or under Argon, charge a reaction vial with 2-Pyridyl MIDA boronate, Aryl Chloride, Pd2(dba)3, XPhos, and Cu(OAc)2.

-

Solvation: Add the DMF/IPA solvent mixture. The addition of Isopropyl Alcohol (IPA) is critical; it acts as a mild protic source to facilitate the slow hydrolysis of the MIDA ester, releasing the active boronic acid in situ at a rate that matches the catalytic turnover.

-

Base Addition: Add K2CO3.

-

Reaction: Seal the vial and heat to 100°C for 4 hours. The slow release prevents the accumulation of unstable boronic acid, mitigating protodeboronation.

-

Workup: Cool to room temperature. Dilute with ethyl acetate, wash with water (3x) to remove DMF/MIDA byproduct. Dry over MgSO4 and concentrate.

-

Purification: Flash chromatography on silica gel.

Protocol B: Innate C-4 Alkylation via Decarboxylative Minisci

Target: Direct introduction of alkyl groups to the pyridine C-4 position.[1][5][7]

Materials:

-

Pyridine substrate (1.0 equiv)

-

Carboxylic Acid (Alkyl donor) (2.0 equiv)

-

Ammonium Persulfate [(NH4)2S2O8] (2.0 equiv)[5]

-

Silver Nitrate [AgNO3] (20 mol%)[5]

-

TFA (1.0 equiv)

-

Solvent: DCM/Water (Biphasic)

Step-by-Step Methodology:

-

Activation: Dissolve the pyridine substrate in a biphasic mixture of DCM and Water. Add TFA to protonate the pyridine, increasing its electrophilicity.

-

Radical Generation: Add the carboxylic acid, AgNO3 (catalyst), and Ammonium Persulfate.

-

Reaction: Heat the mixture to 40-50°C with vigorous stirring. The Ag(I) catalyzes the oxidative decarboxylation of the carboxylic acid, generating an alkyl radical.

-

Addition: The alkyl radical attacks the protonated pyridine ring. Due to the electrophilic nature of the protonated heterocycle, the nucleophilic radical prefers the C-2 or C-4 positions. Steric factors (or specific blocking groups if used) favor C-4.

-

Workup: Basify the aqueous layer with NaOH to pH > 10 (deprotonates the product). Extract with DCM.[5]

-

Purification: The product is often easily separated from the starting material due to the significant change in polarity.

References

-

Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates. Journal of the American Chemical Society.[4][7][8] [Link]

-

Knapp, D. M., et al. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4][6] Journal of the American Chemical Society.[4][8] [Link]

-

Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.[1] Angewandte Chemie International Edition.[9] [Link]

-

Choi, J., et al. (2021).[5] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society.[4][7][8] (Baran Group).[5] [Link][7]

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[8] Journal of Medicinal Chemistry. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIDA Boronates [sigmaaldrich.com]

- 5. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Methodological & Application

synthesis of 5-Acetyl-2-(4-isopropyl-3-methylphenoxy) pyridine from 5-acetyl-2-chloropyridine

Abstract & Core Logic

This application note details the robust synthesis of 5-Acetyl-2-(4-isopropyl-3-methylphenoxy)pyridine via Nucleophilic Aromatic Substitution (SNAr). This scaffold utilizes the electron-withdrawing nature of the 5-acetyl group to activate the 2-chloropyridine substrate toward nucleophilic attack by 4-isopropyl-3-methylphenol (Biosol).

The protocol prioritizes Process Safety and Impurity Control , specifically mitigating the hydrolysis of the chloropyridine starting material into the corresponding pyridone—a common failure mode in wet solvents.

Retrosynthetic Logic

The synthesis is a convergent coupling of two commercially available aromatic systems. The C–O bond formation is driven by the energy release from re-aromatization following the collapse of the Meisenheimer intermediate.

Figure 1: Retrosynthetic disconnection showing the convergent SNAr strategy.

Materials & Equipment

Chemical Reagents

| Reagent | CAS No.[1] | Eq.[1][2][3][4][5] | Role | Critical Attribute |

| 5-Acetyl-2-chloropyridine | 55676-21-6 | 1.0 | Electrophile | Purity >98%; Free of 2-hydroxypyridine |

| 4-Isopropyl-3-methylphenol | 3228-02-2 | 1.05 | Nucleophile | Isomer purity (distinct from Thymol/Carvacrol) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 1.5 | Base | Anhydrous, milled/powdered (mesh size affects rate) |

| DMF (N,N-Dimethylformamide) | 68-12-2 | 10 Vol | Solvent | Anhydrous (<0.05% H₂O) to prevent hydrolysis |

| Ethyl Acetate / Heptane | N/A | N/A | Workup | ACS Grade |

Equipment

-

Reaction Vessel: 3-neck round bottom flask equipped with a mechanical stirrer (overhead preferred for slurry handling), reflux condenser, and nitrogen inlet.

-

Temperature Control: Oil bath with PID controller (Target accuracy ±2°C).

-

Filtration: Sintered glass funnel (Porosity M) or Buchner funnel.

Detailed Protocol: SNAr Coupling

Phase 1: Reaction Setup

Goal: Generate the phenoxide nucleophile in situ and facilitate displacement.

-

Inerting: Flame-dry the glassware or oven-dry at 120°C for 2 hours. Assemble hot under nitrogen flow.

-

Charging: To the reaction vessel, add:

-

4-Isopropyl-3-methylphenol (1.05 equiv)

-

Anhydrous DMF (5 volumes relative to phenol mass)

-

Potassium Carbonate (1.5 equiv, powder)

-

-

Activation (Optional but Recommended): Stir the phenol/base mixture at 25°C for 30 minutes.

-

Why? This pre-deprotonation ensures the active nucleophile is ready, preventing the chloropyridine from sitting in hot basic solution unprotected, which minimizes degradation.

-

-

Substrate Addition: Add 5-Acetyl-2-chloropyridine (1.0 equiv) dissolved in the remaining DMF (5 volumes).

-

Heating: Heat the mixture to 90°C .

-

Process Control: Monitor by HPLC or TLC (30% EtOAc/Heptane) every hour.

-

Endpoint: Typically 3–5 hours.[6] Reaction is complete when 5-Acetyl-2-chloropyridine is <1.0% by area.

-

Phase 2: Workup & Isolation

Goal: Remove inorganic salts and polar solvent.

-

Cooling: Cool the reaction mixture to room temperature (20–25°C).

-

Quench: Slowly pour the reaction mixture into Ice Water (20 volumes) with vigorous stirring.

-

Observation: The product should precipitate as an off-white to beige solid.

-

-

Filtration: Stir the slurry for 30 minutes to granulate the solid. Filter via vacuum filtration.[1]

-

Washing: Wash the filter cake with:

-

Water (3 × 5 volumes) to remove residual DMF and K₂CO₃.

-

Cold Heptane (1 × 2 volumes) to remove trace unreacted phenol.

-

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Phase 3: Purification (If required)

While precipitation usually yields >95% purity, medicinal chemistry grade (>99%) may require recrystallization.

-

Solvent System: Ethanol/Water (9:1) or Isopropyl Acetate/Heptane.

-

Procedure: Dissolve crude solid in minimum hot solvent, cool slowly to 0°C, filter.

Reaction Mechanism & Pathway

The reaction follows a standard Addition-Elimination mechanism.[3][4][7] The transition state is stabilized by the electron-withdrawing acetyl group at the para position relative to the nitrogen, and the nitrogen atom itself.

Figure 2: Step-wise mechanistic pathway of the SNAr reaction.

Process Control & Analytics

HPLC Method Parameters

To ensure quality, use the following reverse-phase method:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (phenol specificity).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Particle size of Base | Use milled K₂CO₃ or switch to Cs₂CO₃ (higher solubility). |

| New Impurity (RRT ~0.4) | Hydrolysis (Pyridone) | Check DMF water content. Ensure N₂ atmosphere. |

| Dark Coloration | Oxidation of Phenol | Degas solvents.[8] Add trace sodium ascorbate (rarely needed). |

| Product Oiling Out | Rapid Quench | Add water more slowly or seed the quench with pure product crystals. |

References

-

General SNAr Methodology: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[3] Link

-

Reactivity of 2-Chloropyridines: Spitzner, R. (2001). Pyridines: From Lab to Production. Chem. Rev.[3] (General reference for pyridine chemistry). See also: Organic Process Research & Development for scalable pyridine functionalization.

- Analogous Biaryl Ether Synthesis: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.

-

Biosol (Nucleophile) Properties: PubChem Compound Summary for CID 18408, 4-Isopropyl-3-methylphenol. Link

(Note: While specific patents exist for similar P2X3 antagonists, the protocol above is derived from standard, verified organic transformations for this chemical class.)

Sources

Application Note: A Detailed Protocol for the Synthesis of 5-Acetyl-2-(4-isopropyl-3-methylphenoxy) pyridine via Nucleophilic Aromatic Substitution

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 5-Acetyl-2-(4-isopropyl-3-methylphenoxy) pyridine. The described methodology is centered around a classical Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. This guide is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying chemical principles, safety protocols, and data presentation frameworks necessary for successful and reproducible synthesis. We delve into the rationale behind reagent selection and reaction conditions, ensuring a self-validating and robust experimental design.

Introduction and Scientific Principle

The synthesis of substituted pyridyl ethers is of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. The target molecule, 5-Acetyl-2-(4-isopropyl-3-methylphenoxy) pyridine, is synthesized by forming an ether linkage between an activated pyridine ring and a substituted phenol.

The core of this procedure is the Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This class of reaction is effective for substituting leaving groups on electron-deficient aromatic or heteroaromatic systems. In this specific synthesis, the pyridine ring of 5-Acetyl-2-chloropyridine is rendered sufficiently electrophilic by the electron-withdrawing nature of the ring nitrogen and the acetyl group at the 5-position. This allows it to be attacked by a potent nucleophile.

The nucleophile is the phenoxide anion of 4-isopropyl-3-methylphenol, generated in situ through deprotonation by a mild inorganic base, potassium carbonate. The phenoxide then attacks the carbon atom bearing the chloro-substituent (C2 position), leading to the displacement of the chloride ion and the formation of the desired aryl ether product. While many SNAr reactions are considered to proceed through a stepwise addition-elimination mechanism via a Meisenheimer complex, recent studies suggest that some of these reactions may proceed through a concerted mechanism.[2]

Reaction Mechanism Overview

Caption: General SNAr reaction pathway.

Materials, Reagents, and Equipment

Reagents and Chemicals

| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 5-Acetyl-2-chloropyridine | 55676-22-7 | 155.58 | 1.56 g | 10.0 | 1.0 |

| 4-isopropyl-3-methylphenol | 3228-02-2 | 150.22 | 1.65 g | 11.0 | 1.1 |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.07 g | 15.0 | 1.5 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 50 mL | - | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~300 mL | - | - |

| Hexanes | 110-54-3 | - | ~200 mL | - | - |

| Brine (Saturated NaCl solution) | - | - | ~100 mL | - | - |

| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | As needed | - | - |

Equipment

-

100 mL Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or Argon gas inlet and outlet (bubbler)

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Experimental Protocol

Reaction Setup and Execution

-

Inert Atmosphere Setup: Assemble the 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Ensure the system is dry by flame-drying under vacuum or oven-drying glassware prior to use. Maintain a gentle positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add 4-isopropyl-3-methylphenol (1.65 g, 11.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).[3][4][5] The use of 1.5 equivalents of base ensures complete deprotonation of the phenol to its nucleophilic phenoxide form.

-

Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

-

Initiation of Reaction: Add 5-Acetyl-2-chloropyridine (1.56 g, 10.0 mmol) to the stirring suspension. The chloropyridine is the limiting reagent, and a slight excess (1.1 eq) of the phenol is used to ensure the complete consumption of the starting chloropyridine.

-

Heating: Heat the reaction mixture to 90-100 °C using the heating mantle. The elevated temperature is necessary to overcome the activation energy of the substitution reaction and ensure a reasonable reaction rate.

-

Reaction Monitoring: Stir the reaction vigorously at this temperature for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 5-Acetyl-2-chloropyridine spot indicates reaction completion.

Work-up and Product Isolation

-

Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Precipitation: Slowly pour the dark reaction mixture into a beaker containing 250 mL of ice-cold water while stirring. This step quenches the reaction and often precipitates the crude product, which is typically less soluble in water than the inorganic salts and DMF.

-

Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 100 mL). Ethyl acetate is chosen for its ability to dissolve the organic product while being immiscible with water.

-

Washing: Combine the organic layers and wash them sequentially with water (2 x 100 mL) to remove residual DMF, followed by brine (1 x 100 mL) to remove excess water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification

-

Chromatography Setup: Purify the crude product by flash column chromatography on silica gel.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc). The optimal eluent system should be determined by prior TLC analysis.

-

Fraction Collection: Collect the fractions containing the pure product (identified by TLC).

-

Final Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to afford 5-Acetyl-2-(4-isopropyl-3-methylphenoxy) pyridine as a pure solid or viscous oil. Determine the final yield.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Safety and Handling Precautions

All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

5-Acetyl-2-chloropyridine: Toxic if swallowed. Causes skin and serious eye irritation. Avoid inhalation of dust and contact with skin and eyes.

-

4-isopropyl-3-methylphenol: Causes skin, eye, and respiratory system irritation.[6] Handle with care to prevent exposure.

-

Potassium Carbonate: Causes serious eye irritation and may cause respiratory irritation.[7][8] It is hygroscopic. Avoid creating dust when handling the solid.[3]

-

N,N-Dimethylformamide (DMF): A combustible liquid that can be harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Use only in a well-ventilated area and avoid contact.

-

General Precautions: The reaction should be conducted under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen. Ensure that emergency equipment like safety showers and eyewash stations are readily accessible.[9]

References

- Armand Products. (2023, March 29).

-

Unilong. (2023, November 24). Do You Know 4-ISOPROPYL-3-METHYLPHENOL? Retrieved from [Link]

- ASHTA Chemicals. (2022, December 1).

-

ChemBK. (2024, April 9). 4-isopropyl-3-methylphenol. Retrieved from [Link]

- Chemos GmbH & Co.KG. (2021, April 1).

- Carl Roth. (2024, November 4).

- Swancorp. (2016, March 28).

-

Springer Nature. (2023, August 31). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Retrieved from [Link]

-

PubChem. 3-Methyl-4-isopropylphenol. Retrieved from [Link]

- Sigma-Aldrich. (2024, August 6).

-

Wiley Online Library. (2022). Umpolung Synthesis of Pyridyl Ethers by BiV‐Mediated O‐Arylation of Pyridones. Retrieved from [Link]

- Fisher Scientific. (2002, May 31).

-

Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

- Thermo Fisher Scientific. (2025, September 22).

-

ResearchGate. Umpolung Synthesis of Pyridyl Ethers by Bi(V)‐Mediated O‑Arylation of Pyridones | Request PDF. Retrieved from [Link]

-

Pure Synth. 5-Acetyl-2-Chloropyridine 98.0%(GC). Retrieved from [Link]

- HETEROCYCLES. (2021, May 25). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.

-

Organic Syntheses. 4 - Organic Syntheses Procedure. Retrieved from [Link]

-

PMC. (2018). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. armandproducts.com [armandproducts.com]

- 4. ineos.com [ineos.com]

- 5. swancorp.com.au [swancorp.com.au]

- 6. chembk.com [chembk.com]

- 7. chemos.de [chemos.de]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. fishersci.com [fishersci.com]

Application Note: Solvent Selection Strategies for the Synthesis of 5-Acetyl-2-phenoxypyridine Ethers

Executive Summary

The synthesis of 5-acetyl-2-phenoxypyridine ethers represents a critical transformation in medicinal chemistry, particularly for kinase inhibitors (e.g., p38 MAP kinase pathways). This reaction relies on Nucleophilic Aromatic Substitution (

This guide moves beyond standard textbook protocols to analyze the solvation thermodynamics governing the reaction. We provide two distinct protocols: a high-throughput method utilizing dipolar aprotic solvents for discovery chemistry, and a Phase Transfer Catalysis (PTC) method optimized for green process scalability.

Mechanistic Foundation & Solvent Effects[1][2][3][4][5]

The Reaction Landscape

The transformation involves the displacement of a leaving group (typically chloride or bromide) at the C2 position of a pyridine ring by a phenoxide nucleophile. The reaction is enabled by the acetyl group at C5, which acts as an electron-withdrawing group (EWG), lowering the energy of the transition state.

Key Challenge: The rate-determining step is the formation of the Meisenheimer Complex (anionic intermediate). The solvent must stabilize this large, dispersed negative charge while simultaneously keeping the phenoxide nucleophile "naked" (unsolvated) to maintain its high energy.

Visualization: The Pathway

The following diagram illustrates the transition state stabilization required for this synthesis.

Figure 1: Mechanistic pathway of the

Solvent Selection Matrix

The choice of solvent dictates the reaction kinetics. Protic solvents (alcohols) are generally poor choices because they hydrogen-bond to the phenoxide oxygen, effectively "caging" the nucleophile and raising the activation energy.

Table 1: Comparative Solvent Performance[5]

| Solvent Class | Examples | Relative Rate ( | Pros | Cons |

| Polar Aprotic (Classic) | DMF, DMAc, NMP | 100 (Reference) | Rapid kinetics; excellent solubility of reactants. | Reprotoxic (DMF/NMP); difficult to remove (high BP); aqueous workup issues. |

| Polar Aprotic (Modern) | DMSO | 120-150 | Faster than DMF due to higher dielectric constant. | High freezing point; thermal instability >120°C (safety risk). |

| Green / Bio-based | Cyrene™, 2-MeTHF | 40-60 | Sustainable; Cyrene mimics NMP properties. | Cyrene is base-sensitive (can polymerize); 2-MeTHF requires higher temps. |

| Phase Transfer (PTC) | Toluene/Water | Variable (depends on catalyst) | Green; easy workup; excellent for scale-up. | Requires catalyst optimization (TBAB/Aliquat); slower kinetics. |

Detailed Experimental Protocols

Protocol A: High-Throughput Synthesis (Discovery Scale)

Recommended for: Milligram to gram-scale synthesis where speed is critical and purification is done by Prep-HPLC.

Reagents:

-

5-Acetyl-2-chloropyridine (1.0 equiv)

-

Phenol derivative (1.1 equiv)

-

Cesium Carbonate (

) (1.5 equiv) — Note: Cs is superior to K in aprotic solvents due to the "Cesium Effect" (solubility). -

Solvent: Anhydrous DMF or DMSO.

Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add 5-acetyl-2-chloropyridine (1.0 mmol) and the phenol derivative (1.1 mmol).

-

Solvate: Add anhydrous DMF (3.0 mL, 0.33 M concentration). Stir until dissolved.

-

Activate: Add

(1.5 mmol). The heterogeneous mixture may turn slightly yellow (phenoxide formation). -

Reaction: Seal the vial and heat to 90°C for 2–4 hours.

-

QC Point: Monitor by LC-MS.[1] Look for the disappearance of the chloride (M+H) and appearance of the ether product.

-

-

Workup (Precipitation Method):

-

Cool to room temperature.[1]

-

Slowly pour the reaction mixture into Ice Water (15 mL) with vigorous stirring.

-

The product usually precipitates as a solid. Filter, wash with water, and dry.

-

Alternative: If oil forms, extract with Ethyl Acetate (3x), wash with brine (to remove DMF), dry over

, and concentrate.

-

Protocol B: Green Process Synthesis (Scale-Up)

Recommended for: Multi-gram to kilogram scale, emphasizing safety and solvent recovery.

Reagents:

-

5-Acetyl-2-chloropyridine (1.0 equiv)

-

Phenol derivative (1.05 equiv)

-

Potassium Carbonate (

) (2.0 equiv) or 50% NaOH solution. -

Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%).

-

Solvent: Toluene (or 2-MeTHF) / Water biphasic system.

Procedure:

-

Biphasic Setup: In a round-bottom flask, dissolve 5-acetyl-2-chloropyridine and phenol in Toluene (5 volumes relative to substrate mass).

-

Catalyst Addition: Add TBAB (0.05 equiv).

-

Base Addition: Add water (2 volumes) containing

(2.0 equiv). -

Reaction: Heat the biphasic mixture to reflux (approx. 110°C) with vigorous stirring (essential for PTC).

-

Workup:

Decision Framework for Researchers

Use the following logic flow to determine the appropriate solvent system for your specific constraints.

Figure 2: Decision tree for selecting the optimal solvent system based on scale and solubility.

Troubleshooting & Quality Control

-

Issue: Low Conversion.

-

Cause: Presence of water in polar aprotic solvents (solvates the anion).

-

Fix: Use anhydrous solvents or add molecular sieves. For PTC, increase agitation speed (mass transfer limitation).

-

-

Issue: Impurity Formation (Hydrolysis).

-

Observation: Formation of 5-acetyl-2-hydroxypyridine (M+H = 138).

-

Cause: Hydroxide ion competing with phenoxide.

-

Fix: Ensure the phenol is fully deprotonated before adding the pyridine, or switch to a weaker base (

instead of NaOH) in anhydrous conditions.

-

-

Issue: Polymerization in Cyrene.

-

Cause: Cyrene is sensitive to strong bases at high temperatures.

-

Fix: Limit temperature to <100°C and reaction time to <30 mins when using Cyrene [4].

-

References

-

Mechanism of

: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link -

Green Solvent Selection: Byrne, F. P., et al. (2016).[6] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. Link

-

Phase Transfer Catalysis: Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis.[6][7] Pure and Applied Chemistry, 72(7), 1399–1403. Link

-

Cyrene as a Solvent: Wilson, K. L., et al. (2016). Cyrene™ as a Bio-Based Solvent for the Suzuki–Miyaura Cross-Coupling. Green Chemistry, 18, 391-398. Link

-

Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Chapter on Pyridines: Nucleophilic Substitution). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

scale-up synthesis of 5-Acetyl-2-(4-isopropyl-3-methylphenoxy) pyridine

Application Note: Process Development and Scale-Up of 5-Acetyl-2-(4-isopropyl-3-methylphenoxy)pyridine

)Executive Summary

This application note details the process development and scale-up protocol for the synthesis of 5-Acetyl-2-(4-isopropyl-3-methylphenoxy)pyridine . This molecule features a pyridine core substituted with an acetyl group and a sterically specific phenoxy moiety. The synthesis utilizes a robust Nucleophilic Aromatic Substitution (

This guide prioritizes process safety, impurity control, and scalability, moving from gram-scale optimization to kilogram-scale production logic.

Reaction Engineering & Mechanism

Retrosynthetic Analysis

The target molecule is assembled via ether linkage formation. The presence of the electron-withdrawing acetyl group at the 5-position of the pyridine ring activates the 2-chloro substituent, making it an excellent candidate for

-

Electrophile: 1-(6-chloropyridin-3-yl)ethanone (CAS: 55676-22-7).

-

Nucleophile: 4-Isopropyl-3-methylphenol (CAS: 3228-02-2).[1][2][3]

-

Mechanism: Addition-Elimination (

).

Reaction Scheme Visualization

Caption:

Critical Process Parameters (CPPs)

To ensure reproducibility and safety during scale-up, the following parameters must be strictly controlled:

| Parameter | Specification | Rationale |

| Stoichiometry | Phenol (1.05 eq) vs. Pyridine (1.0 eq) | Slight excess of phenol ensures full consumption of the chlorinated starting material, which is harder to remove than excess phenol. |

| Base | Milled, anhydrous potassium carbonate provides sufficient basicity without causing hydrolysis of the acetyl group. | |

| Solvent | DMSO or NMP | High dielectric constant is required to stabilize the Meisenheimer complex. DMSO is preferred for "greener" profiles compared to NMP. |

| Temperature | Activation energy threshold. Below 80°C, reaction stalls; above 120°C, impurity profile (dimers) increases. | |

| Agitation | High Shear / Turbulent | The reaction is heterogeneous (solid base). Mass transfer limits reaction rate. |

Detailed Scale-Up Protocol (1 kg Batch Basis)

Materials Bill

-

1-(6-chloropyridin-3-yl)ethanone: 1.0 kg (6.43 mol)

-

4-Isopropyl-3-methylphenol: 1.015 kg (6.75 mol, 1.05 eq)

-

Potassium Carbonate (Anhydrous, Milled): 1.33 kg (9.64 mol, 1.5 eq)

-

DMSO (Dimethyl Sulfoxide): 5.0 L (5 vol)

-

Water (Process Type): 15.0 L

-

Ethanol (Recrystallization): As required.

Step-by-Step Methodology

Step 1: Reactor Charging & Inertion

-

Ensure the 20 L jacketed glass reactor is clean, dry, and pressure-tested.

-

Purge the reactor with Nitrogen (

) for 15 minutes to remove oxygen (prevents phenol oxidation). -

Charge DMSO (5.0 L) . Start agitation at 150-200 RPM.

-

Charge 4-Isopropyl-3-methylphenol (1.015 kg) . Stir until fully dissolved (endothermic process).

-

Charge Potassium Carbonate (1.33 kg) via a powder funnel. Note: Suspension will form.

Step 2: Reaction Initiation

-

Heat the mixture to 50°C . Hold for 30 minutes to ensure deprotonation of the phenol (phenoxide formation).

-

Charge 1-(6-chloropyridin-3-yl)ethanone (1.0 kg) in portions over 15 minutes to control any potential exotherm (though mild).

-

Ramp temperature to 100°C over 45 minutes.

-

Increase agitation speed to ensure suspension uniformity.

Step 3: Reaction Monitoring

-

Hold at 100°C for 4–6 hours.

-

IPC (In-Process Control): Sample at t=4h. Analyze via HPLC.

-

Specification: Starting material (Chloropyridine) < 1.0 area%.

-

If >1.0%, continue heating for 1-2 hours.

-

Step 4: Quench and Workup (Controlled Precipitation)

-

Cool the reaction mass to 25°C .

-

Filter the reaction mixture to remove inorganic salts (KCl, excess K2CO3). Wash the cake with DMSO (0.5 L). Safety: This removes bulk base before water addition.

-

Transfer filtrate back to the reactor.

-

Slowly add Water (10.0 L) over 60 minutes while maintaining temperature <30°C.

-

Observation: The product will precipitate as an off-white solid.

-

Critical: Rapid addition causes oiling out. Slow addition yields filterable crystals.

-

-

Stir the slurry for 2 hours at 10-15°C.

Step 5: Isolation and Purification

-

Filter the solid product using a centrifuge or Nutsche filter.

-

Wash the cake with Water (2 x 2.5 L) to remove residual DMSO.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

-

Recrystallization (if purity <98%): Dissolve crude solid in hot Ethanol (3 vol). Cool slowly to 0°C. Filter and dry.

Process Flow Diagram (Unit Operations)

Caption: Unit operation workflow for the kilogram-scale synthesis batch.

Analytical Quality Control

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV at 254 nm (Pyridine ring) and 280 nm (Phenol).

-

Retention Time Logic:

-

Pyridine SM (Polar): ~3-4 min.

-

Phenol SM (Non-polar): ~8-9 min.

-

Product (Most Non-polar): ~10-12 min.

-

Safety & Handling (HSE)

-

4-Isopropyl-3-methylphenol: Irritant to eyes and skin. Avoid dust inhalation.

-

Chloropyridines: Potential sensitizers. Handle in a fume hood or closed containment system.

-

DMSO: Penetrates skin and carries dissolved contaminants into the body. Use butyl rubber gloves.

-

Thermal Hazard: Although

is not violently exothermic, the decomposition of DMSO can occur at very high temperatures (>150°C). Ensure reactor has a high-temperature cut-off at 120°C.

References

-

General S_NAr Mechanism on Pyridines

-

Topic: Reactivity of 2-chloropyridines in nucleophilic substitution.[4]

- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

- Context: Explains the activation of the 2-position by electron-withdrawing groups

-

-

Phenol Reagent Specification (Biosol/IPMP)

- Analogous Scale-Up Chemistry (Etoricoxib Intermediate): Topic: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone via S_NAr. Source: Google Patents, EP2551265B1. URL: Relevance: Validates the use of K2CO3/DMSO systems for 5-acetyl-2-substituted pyridines.

-

Process Safety in S_NAr

Sources

- 1. 4-Isopropyl-3-methylphenol | CAS 3228-02-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 3-Methyl-4-isopropylphenol | C10H14O | CID 18597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. News - Do You Know 4-ISOPROPYL-3-METHYLPHENOL [unilongmaterial.com]

- 4. scispace.com [scispace.com]

- 5. icheme.org [icheme.org]

- 6. d-nb.info [d-nb.info]

- 7. admin369.seyboldreport.org [admin369.seyboldreport.org]

- 8. d-nb.info [d-nb.info]

Troubleshooting & Optimization

Technical Support Center: Thermal Optimization for 5-Acetyl-2-Chloropyridine Couplings

Subject: Optimization of Reaction Temperature & Parameters for 5-Acetyl-2-Chloropyridine (CAS: 55676-21-6) Department: Application Science & Process Chemistry Last Updated: February 21, 2026

Core Directive: The Thermal "Goldilocks" Zone

As a researcher working with 5-acetyl-2-chloropyridine , you are managing a molecule with a distinct "push-pull" electronic conflict. The acetyl group at the C5 position is a strong electron-withdrawing group (EWG). While this activates the C2-chlorine for nucleophilic attack, it also renders the methyl ketone susceptible to base-mediated side reactions (aldol condensations) and the pyridine ring prone to polymerization at elevated temperatures.

The Critical Rule: Do not treat this scaffold like a simple chlorobenzene.

-

Too Cold (< 40°C): The C-Cl bond oxidative addition is sluggish in Pd-catalyzed cross-couplings.

-

Too Hot (> 100°C): Rapid darkening (tarring) occurs due to acetyl-mediated oligomerization and catalyst deactivation.

Your optimization strategy must prioritize ligand acceleration over thermal acceleration .

Troubleshooting Guide: Suzuki-Miyaura Coupling

Scenario: You are attempting to couple 5-acetyl-2-chloropyridine with an aryl boronic acid. Standard Protocol: Pd(PPh3)4, Na2CO3, Dioxane/Water, 100°C. Observed Result: Low yield (<40%), significant homocoupling, or black precipitate.

Diagnosis & Solution

The standard 100°C protocol is often too harsh for this substrate in the presence of aqueous base. The acetyl group facilitates side reactions before the sluggish oxidative addition of the 2-chloropyridine can occur.

Optimized Protocol: "Step-Temperature Profiling"

Phase 1: Catalyst Switch (The "Ligand Lift") Switch from simple triphenylphosphine systems to bulky, electron-rich phosphines (Buchwald ligands) that facilitate oxidative addition at lower temperatures.

-

Recommended: XPhos or SPhos precatalysts (e.g., XPhos Pd G2).

-

Why: These ligands lower the activation energy for the oxidative addition of the C-Cl bond, allowing reaction at 60–80°C instead of 100°C+.

Phase 2: Temperature Ramp

Do not set the block immediately to reflux. Use this ramp to determine

| Step | Temp (°C) | Time (h) | Checkpoint (LCMS) | Action |

| 1 | 60°C | 2 | Check for Product vs. SM | If <10% conv, proceed to Step 2. |

| 2 | 80°C | 2 | Check for Product vs. SM | Ideal Zone. Most reactions complete here. |

| 3 | 100°C | 1 | Check for Impurities | Danger Zone. Only if conversion stalls at 80°C. |

Visualization: Suzuki Decision Tree

Figure 1: Decision tree for troubleshooting low yields in Pd-catalyzed couplings of 5-acetyl-2-chloropyridine.

Troubleshooting Guide: Nucleophilic Aromatic Substitution ( )

Scenario: Displacing the chloride with an amine or thiol. Common Mistake: Applying "standard" chloropyridine conditions (120°C, DMF). Observed Result: Complete degradation of starting material into intractable tar.

The Mechanism

The 5-acetyl group acts as a powerful electron sink. Through resonance, it pulls electron density from the ring, making the C2 position significantly more electrophilic than in unsubstituted 2-chloropyridine.

-

Implication: You do not need high heat. The activation energy is already lowered by the acetyl group.

FAQ: Specifics

Q: My reaction mixture turns black immediately at 100°C. Why? A: You are likely triggering polymerization or decomposition of the acetyl moiety.

-

Fix: Run the reaction at Room Temperature (25°C) first. If no reaction after 2 hours, increase to 50°C . Do not exceed 80°C.

-

Solvent: Switch from DMF (high boiling, hard to remove) to Acetonitrile (MeCN) or THF . These allow for lower reflux temperatures and easier workup.

Q: Can I use strong alkoxide bases (NaOMe, NaOtBu)?

A: Avoid if possible. Strong bases will deprotonate the alpha-methyl protons of the acetyl group (

-

Fix: Use non-nucleophilic organic bases like DIPEA or inorganic bases like K2CO3 or Cs2CO3 .

Experimental Workflow & Data

Comparative Data: Temperature vs. Purity

Reaction: 5-acetyl-2-chloropyridine + Phenylboronic acid (1.2 eq) + Pd(dppf)Cl2 + K2CO3 in Dioxane/H2O.

| Temperature | Time | Conversion | Isolated Yield | Purity (HPLC) | Notes |

| 120°C (Microwave) | 20 min | 100% | 42% | 85% | Significant tar/deacetylation. |

| 100°C (Oil Bath) | 12 h | 95% | 68% | 92% | Dark reaction mixture. |

| 80°C (Optimized) | 6 h | 92% | 89% | 98% | Clean profile. |

| 60°C | 24 h | 45% | N/A | >99% | Reaction too slow. |

Recommended Workflow Visualization

Figure 2: Optimized workflow for scaling up 5-acetyl-2-chloropyridine reactions.

References & Authoritative Sources

-

BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. (General reactivity profiles of chloropyridines).

-

Billingsley, K. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[1] Angewandte Chemie International Edition, 2006.[1] (Establishes the necessity of dialkylbiarylphosphine ligands for chlorinated heterocycles).

-

National Toxicology Program. 2-Chloropyridine Stability and Toxicity Data. (Provides thermal decomposition data regarding phosgene evolution and stability).

-

PureSynth. 5-Acetyl-2-Chloropyridine Safety & Properties. (Physical property verification: MP 102°C, BP 280°C).[2]

-

Beilstein Journals. Mechanistic aspects regarding the Suzuki–Miyaura reaction... (Discusses catalyst inhibition by pyridine nitrogens).

Sources

troubleshooting low conversion rates in pyridine ether synthesis

Technical Support Center: Pyridine Ether Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for pyridine ether synthesis. As researchers and drug development professionals, we understand that achieving high conversion rates in these syntheses is critical for advancing your projects. Low yields can be a significant bottleneck, often stemming from a handful of critical, interrelated parameters. This guide is structured to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively. We will explore the common pitfalls in pyridine ether synthesis, which typically proceeds via a nucleophilic substitution mechanism (most commonly, the Williamson ether synthesis), and provide a systematic approach to troubleshooting.

Troubleshooting Workflow: A Systematic Approach to Low Conversion

Before diving into specific issues, this workflow provides a logical sequence for diagnosing the root cause of low yields. Start at the top and systematically verify each parameter.

Caption: A logical workflow for troubleshooting low yields in pyridine ether synthesis.

Frequently Asked Questions (FAQs)

This section directly addresses common problems encountered during pyridine ether synthesis.

Q1: My reaction has failed to initiate or shows very low conversion. What are the first things I should check?

A1: When a reaction fails, always begin by verifying the fundamentals. The most common culprits are related to the reagents and the reaction environment.

-

Reagent Purity and Integrity: Confirm the purity of your starting hydroxypyridine and alkylating agent. Impurities can interfere with the reaction. Pyridine derivatives and organometallic reagents can be particularly sensitive to air and moisture.[1]

-

Anhydrous Conditions: The presence of water is highly detrimental. The pyridinoxide anion formed after deprotonation is a strong base and will be readily quenched by water. Furthermore, water can hydrolyze your alkylating agent.[2][3] Ensure all glassware is rigorously dried (oven or flame-dried) and that you are using truly anhydrous solvents.[3] Even commercially available "anhydrous" solvents can absorb atmospheric moisture after being opened and should ideally be dried before use.[3]

Q2: I suspect incomplete deprotonation of my hydroxypyridine. How do I choose the right base?

A2: This is a critical and often overlooked issue. The pyridinol starting material must be fully deprotonated to form the nucleophilic pyridinoxide for the reaction to proceed efficiently.[2] The choice of base is paramount and depends on the acidity (pKa) of your specific hydroxypyridine.

The Causality: A base can only effectively deprotonate an acid if the pKa of the resulting conjugate acid of the base is significantly higher than the pKa of the acid being deprotonated. For less acidic pyridinols, a relatively weak base like potassium carbonate (K₂CO₃) may be insufficient.

Solution:

-

Evaluate Acidity: Find the pKa of your hydroxypyridine. Pyridinols are generally more acidic than aliphatic alcohols but can vary.

-

Select a Stronger Base: If you suspect incomplete deprotonation, switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they form hydrogen gas upon reaction, driving the deprotonation to completion.[2]

| Base | Typical Use Case | pKa of Conjugate Acid | Comments |

| K₂CO₃ | Acidic pyridinols | ~10.3 (HCO₃⁻) | Often insufficient for less acidic substrates. |

| NaH | General purpose | ~36 (H₂) | Highly effective, drives reaction to completion. Requires careful handling under inert atmosphere. |

| KH | General purpose | ~36 (H₂) | More reactive than NaH, but also requires more stringent handling procedures. |

| t-BuOK | Good for solubility | ~17 (t-BuOH) | A strong base, but the t-butanol byproduct can sometimes interfere. |

Q3: My conversion rate is low even with a strong base. Could my alkylating agent be the problem?

A3: Absolutely. The Williamson ether synthesis is an Sₙ2 reaction, and its rate is highly dependent on the nature of the alkylating agent, specifically the leaving group.[2]

The Causality: The rate-determining step involves the nucleophilic attack of the pyridinoxide on the alkylating agent and the simultaneous departure of the leaving group. A better leaving group is a species that is more stable on its own (i.e., a weaker base), which lowers the activation energy of the reaction.[4]

Solution:

-

Assess Your Leaving Group: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl >> R-F .[2][4] If you are using an alkyl chloride, the reaction may be sluggish.

-

Enhance Reactivity with Halide Exchange: If you must use an alkyl chloride or bromide, consider converting it to the more reactive iodide in situ. This is known as the Finkelstein reaction. Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can dramatically accelerate the reaction.[2]

Q4: I'm getting a mixture of products. What side reactions are common in pyridine ether synthesis?

A4: Two primary side reactions plague this synthesis: elimination and N-alkylation.

1. Elimination (E2 Reaction):

-

The Cause: The pyridinoxide anion is not only a good nucleophile but also a reasonably strong base. If the alkylating agent is sterically hindered, the pyridinoxide may act as a base and abstract a proton, leading to an alkene product via an E2 elimination pathway. This is most common with secondary and especially tertiary alkyl halides.[2]

-

The Solution: Whenever possible, use a primary alkyl halide .[2] If a secondary halide is unavoidable, try running the reaction at a lower temperature to favor the Sₙ2 pathway, which has a lower activation energy than the E2 pathway.

2. N-Alkylation vs. O-Alkylation:

-

The Cause: The pyridinoxide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the ring nitrogen. The negative charge is delocalized across both atoms. Alkylation can occur at either site, leading to a mixture of the desired O-alkylated ether and the undesired N-alkylated pyridinium salt.

-

The Solution: The solvent plays a crucial role here. Aprotic polar solvents generally favor O-alkylation.[2] For particularly challenging cases, consider using phase-transfer catalysis (PTC). A catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the pyridinoxide anion into an organic phase, shielding the oxygen and promoting O-alkylation.[2]

Caption: Competing reaction pathways in pyridine ether synthesis.

Q5: How critical is my choice of solvent?

A5: Solvent choice is extremely critical for an Sₙ2 reaction. The right solvent stabilizes the transition state and enhances the nucleophilicity of the pyridinoxide.

The Causality:

-

Protic solvents (e.g., ethanol, water) will solvate the pyridinoxide anion through hydrogen bonding. This creates a "solvent cage" around the nucleophile, stabilizing it and making it less reactive, thus slowing down the Sₙ2 reaction.

-

Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) do not have acidic protons and cannot hydrogen bond with the anion.[2] They do, however, have dipole moments that can stabilize the transition state. This leaves the pyridinoxide "naked" and highly nucleophilic, accelerating the desired reaction.

Solution: Always use a polar aprotic solvent for this reaction.

| Solvent | Type | Dielectric Constant | Comments |

| DMF | Polar Aprotic | 37 | Excellent choice, dissolves many organics. |

| DMSO | Polar Aprotic | 47 | Highly polar, can accelerate reactions significantly. |

| Acetonitrile | Polar Aprotic | 38 | Good general-purpose polar aprotic solvent.[5] |

| THF | Moderately Polar Aprotic | 7.6 | Less polar, but often effective and easy to remove. |

| Ethanol | Polar Protic | 25 | Avoid. Will slow the reaction due to H-bonding. |

Experimental Protocols

Protocol 1: General Procedure for Pyridine Ether Synthesis (Williamson)

This protocol provides a robust starting point for the synthesis using sodium hydride.

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add the hydroxypyridine (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

-

Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) via syringe to achieve a concentration of approximately 0.1-0.5 M.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes until hydrogen gas evolution ceases. The solution should become homogeneous.

-

Alkylation: Add the alkyl halide (1.0-1.2 eq.) dropwise via the dropping funnel at room temperature.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or LC-MS.[2]

-

Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by slowly adding isopropanol or water. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Protocol 2: In Situ Halide Exchange (Finkelstein Reaction) Modification

Use this modification if you are starting with a less reactive alkyl chloride or bromide.

-

Follow Protocol 1, Steps 1-3 to generate the pyridinoxide solution.

-

Catalyst Addition: Before adding the alkyl halide, add sodium iodide (NaI, 0.1-0.2 eq.) to the pyridinoxide solution.

-

Alkylation: Proceed with Protocol 1, Step 4 , adding the alkyl chloride or bromide. The in situ generated alkyl iodide is much more reactive and should improve the conversion rate.

-

Continue with Protocol 1, Steps 5-7.

References

-

Trovitch, R. J., Lobkovsky, E., & Bouwkamp, M. W. (2008). Carbon-oxygen bond cleavage by bis(imino)pyridine iron compounds: Catalyst deactivation pathways and observation of acyl C-O bond cleavage in esters. Princeton University. Retrieved from [Link]

-

Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]

-

Wikipedia. (2024). Hantzsch pyridine synthesis. Retrieved from [Link]

-

Pearson. (n.d.). SNAr Reactions of Pyridine. Retrieved from [Link]

-

ResearchGate. (2021). Optimal reaction conditions for pyridine synthesis in riser reactor. Retrieved from [Link]

-

Wikipedia. (2024). Pyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

MDPI. (2022). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. Retrieved from [Link]

-

Chem.libretexts.org. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

-

ResearchGate. (2016). Effect of the solvent nature on the course of quaternization of 3,5-diethoxycarbonyl-2,6-dimethyl-4-(3-pyridyl)-1,4-dihydropyridine. Retrieved from [Link]

-

Quimicaorganica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

-

RSC Publishing. (2019). Recent synthetic advances in pyridine-based thermotropic mesogens. Retrieved from [Link]

-

ResearchGate. (2016). Why in the synthesis of multisubstituted pyridines get better results when using pyridine solvent than other solvents?. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 5-Acetyl-2-(4-isopropyl-3-methylphenoxy) pyridine

Department: Chemical Process Development & Purification Subject: Optimization of Crystallization Systems for Lipophilic Phenoxy-Pyridine Derivatives Reference ID: PUR-PYR-05-AC[1]

Executive Summary

This guide addresses the purification of 5-Acetyl-2-(4-isopropyl-3-methylphenoxy) pyridine .[1] Based on its structural pharmacophore—a basic pyridine core, a polar acetyl acceptor, and a highly lipophilic substituted phenoxy tail—this molecule exhibits amphiphilic solubility characteristics that often lead to "oiling out" rather than discrete crystallization.[1]

The protocols below prioritize binary solvent systems and acid-base manipulation to ensure high-purity recovery.

Part 1: Solvent Selection & Solubility Profile

Q1: What is the primary solubility profile of this compound? A: This molecule is a "push-pull" system.[1] The acetyl-pyridine head is moderately polar and basic, while the 4-isopropyl-3-methylphenoxy tail is significantly lipophilic (hydrophobic).[1]

-

High Solubility (Good Solvents): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Chloroform.[1]

-

Moderate Solubility (Recrystallization Candidates): Ethanol (hot), Isopropanol (IPA), Acetonitrile, Toluene.[1]

-

Low Solubility (Anti-Solvents): Water, Hexanes, Heptane, Pentane.[1]

Q2: Which solvent systems do you recommend for initial screening? A: We recommend a tiered approach based on the crude purity level.

| Method | Solvent System | Ratio (v/v) | Mechanism | Best For |

| A (Standard) | Ethanol / Water | 4:1 to 1:1 | Cooling + Anti-solvent | General purification of >90% pure material.[1] |

| B (Lipophilic) | EtOAc / Hexanes | 1:3 to 1:6 | Evaporative/Cooling | Material contaminated with non-polar byproducts. |

| C (High Purity) | Isopropanol (IPA) | 100% | Cooling only | Final polishing to remove trace solvent inclusions.[1] |

Q3: Why is Ethanol/Water preferred over Methanol/Water? A: While Methanol is a common solvent, the isopropyl group on the phenoxy ring increases the molecule's lipophilicity.[1] Methanol is often too polar, leading to premature precipitation of amorphous solids.[1] Ethanol (or Isopropanol) provides better solubilization of the lipophilic tail at high temperatures, allowing for a more controlled crystal growth phase upon cooling [1].[1]

Part 2: Troubleshooting & Optimization

Q4: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.[1] This is common in phenoxy-pyridines due to the flexible ether linkage lowering the melting point.[1]

Corrective Protocol:

-

Re-heat the mixture until the oil redissolves.

-

Add more Good Solvent (e.g., Ethanol) to shift the composition away from the anti-solvent limit.[1]

-

Seed at High Temperature: Add a seed crystal at 5-10°C below the boiling point. This provides a nucleation surface that bypasses the oil phase.[1]

-

Slow Cool: Insulate the flask. Rapid cooling promotes oiling.[1]

Q5: The crystals are colored (yellow/orange), but the product should be white. How do I remove the color? A: The color likely comes from oxidized phenolic impurities or polymerized acetyl species.[1]

-

Activated Carbon: Add 5 wt% activated carbon to the hot solution, stir for 15 minutes, and filter through Celite while hot.

-

Chemical Wash (Pre-treatment): Before recrystallization, dissolve the crude in DCM and wash with 1M NaOH .[1] This removes any unreacted 4-isopropyl-3-methylphenol, which is a common colored impurity in these couplings [2].

Part 3: Advanced Purification (The "Acid-Base Swing")

Q6: Recrystallization isn't working because the purity is too low (<85%). Is there an alternative? A: Yes. You can exploit the basic nitrogen of the pyridine ring.[1] This method acts as a "chemical filter" before you attempt crystallization.[1]

-

Dissolve crude oil in Diethyl Ether or Toluene.[1]

-

Extract with 2M HCl (The pyridine protonates and moves to the aqueous layer; non-basic impurities stay in organic).[1]

-

Wash the aqueous layer with fresh Ether (removes neutral impurities).[1]

-

Basify the aqueous layer with 6M NaOH to pH 10-12 (The pyridine deprotonates and precipitates/oils out).[1]

-

Extract back into DCM, dry, and evaporate.

-

Recrystallize the resulting solid using Method B (EtOAc/Hexanes) [3].

Part 4: Process Visualization

Figure 1: Decision Tree for Solvent System Selection This logic flow ensures you select the correct thermodynamic pathway based on your crude material's behavior.[1]

Caption: Workflow for selecting purification routes. Note the "Acid-Base Swing" intervention for low-purity crudes.

Part 5: Experimental Protocol (Standard Method)

Protocol: Recrystallization via Ethanol/Water [2]

-

Preparation: Place 5.0 g of crude 5-Acetyl-2-(4-isopropyl-3-methylphenoxy) pyridine in a 100 mL Erlenmeyer flask.

-

Dissolution: Add 15 mL of absolute Ethanol. Heat to boiling (approx. 78°C) on a steam bath or stir plate.

-

Note: If solids remain, add Ethanol in 2 mL increments until dissolved.[1]

-

-

Clarification (Optional): If the solution is dark, add 250 mg activated charcoal, boil for 2 mins, and filter through a pre-warmed funnel.

-

Nucleation Point: Remove from heat. While still hot, add warm water dropwise until a faint turbidity (cloudiness) persists.[1]

-

Clearing: Add 1-2 mL of Ethanol to clear the turbidity.[1]

-

Crystallization: Cap the flask and allow it to cool to room temperature undisturbed for 2 hours. Then, place in an ice bath (0-4°C) for 1 hour.

-

Collection: Filter the white needles/plates using vacuum filtration. Wash the cake with 10 mL of cold 50% Ethanol/Water.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

References

-

Rochester University, Dept. of Chemistry. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link](Note: General principles of pyridine crystallization behavior).[1]

-

Organic Syntheses. (2003).[1] Purification of 2-phenoxypyridine derivatives via extraction. Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985).[1] Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. Journal of Pharmaceutical Sciences. Retrieved from [Link](Validates the pH-dependent solubility manipulation of pyridine bases).

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 5-Acetyl-2-(4-isopropyl-3-methylphenoxy) pyridine: A ¹H NMR Perspective

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 5-Acetyl-2-(4-isopropyl-3-methylphenoxy) pyridine, a molecule incorporating a key pyridine scaffold, presents a unique analytical challenge due to its complex substitution pattern. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, a primary tool for structural elucidation. We will explore the theoretical basis for its spectral features, compare the insights gained from ¹H NMR with those from complementary analytical techniques, and provide a robust experimental protocol for data acquisition.

Part 1: Theoretical ¹H NMR Analysis

The power of ¹H NMR spectroscopy lies in its ability to map the distinct chemical environments of protons within a molecule. Based on established principles of chemical shifts and spin-spin coupling, we can predict the ¹H NMR spectrum of the title compound.

Molecular Structure and Proton Environments

The structure of 5-Acetyl-2-(4-isopropyl-3-methylphenoxy) pyridine contains multiple, distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum. For clarity, the protons are systematically labeled in the diagram below.

Caption: Molecular structure of 5-Acetyl-2-(4-isopropyl-3-methylphenoxy) pyridine with proton labels.

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) are influenced by the electronic environment of each proton. Electron-withdrawing groups, like the pyridine nitrogen and the acetyl group, deshield nearby protons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups shield protons, moving signals upfield. Spin-spin coupling, the interaction between non-equivalent protons on adjacent carbons, splits signals into multiplets, with the multiplicity described by the n+1 rule.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| HA (Py-H6) | 8.2 - 8.4 | Doublet | 1H | Ortho to the electronegative pyridine nitrogen, resulting in a significant downfield shift. Coupled to HB. |

| HB (Py-H4) | 8.8 - 9.0 | Doublet of doublets | 1H | Deshielded by the adjacent acetyl group and the pyridine nitrogen. Coupled to HA and HC. |

| HC (Py-H3) | 7.1 - 7.3 | Doublet | 1H | Influenced by the adjacent ether linkage. Coupled to HB. |

| HD (Ar-H2') | 6.9 - 7.1 | Doublet | 1H | Ortho to the electron-donating ether oxygen. Coupled to HF. |

| HE (Isopropyl CH) | 3.0 - 3.3 | Septet | 1H | Benzylic-like position and deshielded by the aromatic ring. Coupled to the six HE' protons.[1][2] |